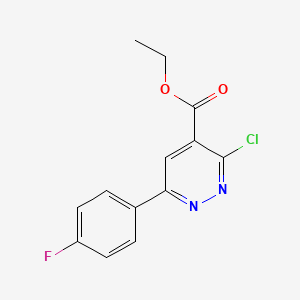
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Compounds with similar structures often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to affect various pathways, including those involved in inflammation and oxidative stress .
Result of Action
Similar compounds have been found to have various effects, such as reducing the activity of ache, which can lead to changes in nerve pulse transmission .
Biological Activity
Ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate is a chemical compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H10ClFN2O2
- Molecular Weight : 280.68 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95%.
This compound operates through various biochemical pathways, influencing several cellular processes:
- Enzyme Inhibition : It has been shown to interact with acetylcholinesterase, an enzyme critical for neurotransmitter regulation. This interaction leads to the inhibition of acetylcholine hydrolysis, which can enhance cholinergic signaling in the nervous system.
- Inflammatory Pathways : The compound modulates the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation. This modulation can lead to reduced inflammatory responses in various cellular contexts.
- Cellular Metabolism : this compound affects cellular metabolism by influencing signaling pathways that govern metabolic processes, potentially leading to altered energy homeostasis in cells.
Biological Activities
The compound exhibits a range of biological activities that suggest its potential as a therapeutic agent:
- Antifungal Activity : Preliminary studies indicate that similar compounds within the pyridazine class have shown antifungal properties, suggesting potential applications in treating fungal infections.
- Antidiabetic Effects : Research indicates that derivatives of this compound may possess antidiabetic activity, possibly through modulation of glucose metabolism and insulin sensitivity.
- Antiparasitic Properties : this compound has shown promise in antiparasitic activity, particularly against pathogens that affect human health.
- Anti-inflammatory Effects : The ability to inhibit inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antifungal | Significant inhibition of fungal growth | |
| Antidiabetic | Improved glucose tolerance in animal models | |
| Antiparasitic | Effective against specific parasitic infections | |
| Anti-inflammatory | Reduced markers of inflammation in vitro |
Study Example
A study published in BenchChem highlighted the interaction of this compound with acetylcholinesterase and its subsequent effects on neurotransmitter levels. This study utilized various concentrations to assess the dose-dependent effects on enzyme activity, revealing significant inhibition at higher concentrations, which could be beneficial for conditions like Alzheimer's disease where cholinergic signaling is compromised.
Properties
IUPAC Name |
ethyl 3-chloro-6-(4-fluorophenyl)pyridazine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-2-19-13(18)10-7-11(16-17-12(10)14)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSXPZOFHBTQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















